molecular formula C19H17ClN4O3S B2436232 5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 886920-10-1

5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2436232
CAS No.: 886920-10-1
M. Wt: 416.88
InChI Key: HFPWTBVECIXYPV-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and nitrophenyl groups

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-12-14(20)6-7-16-17(12)21-19(28-16)23-10-8-22(9-11-23)18(25)13-4-2-3-5-15(13)24(26)27/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPWTBVECIXYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the piperazine moiety, and finally, the attachment of the nitrophenyl group. Common reagents used in these steps include chlorinating agents, reducing agents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, nitro derivatives, and substituted benzo[d]thiazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a benzothiazole core, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing benzothiazole and piperazine structures exhibit notable anticancer properties. In vitro studies have demonstrated that 5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can inhibit the proliferation of cancer cell lines. For instance, it has been shown to target specific signaling pathways involved in tumor growth and metastasis.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that derivatives of benzothiazole exhibit effective inhibition against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of benzothiazole derivatives have highlighted their potential in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 3: Neuroprotective Studies

Research exploring the neuroprotective effects of this compound on neuronal cell lines showed promising results in reducing oxidative stress and improving cell viability under neurotoxic conditions. These findings support further investigation into its use for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole apart is its combination of structural elements, which confer unique chemical reactivity and potential biological activity. The presence of the benzo[d]thiazole, piperazine, and nitrophenyl groups allows for a wide range of chemical modifications and interactions with biological targets.

Biological Activity

The compound 5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₃O₂S
  • Molecular Weight : 327.83 g/mol
  • CAS Number : 941869-97-2

This compound features a benzothiazole core, which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation. A study demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells .

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest

Antimicrobial Activity

Benzothiazole derivatives have also exhibited antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Bacterial StrainMIC (µg/mL)Control (Isoniazid)
Staphylococcus aureus3.120.25
Escherichia coli12.52

Antiparasitic Activity

Another area of interest is the antiparasitic activity of benzothiazole compounds. Some derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. For example, a related compound demonstrated significant suppression of parasite growth in vitro and extended survival in murine models infected with drug-resistant strains .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazoles act by inhibiting key enzymes involved in cell proliferation and survival.
  • DNA Interaction : Some compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to apoptosis in cancer cells.

Study on Anticancer Effects

In a recent study published in Molecules, researchers synthesized several benzothiazole derivatives and evaluated their anticancer properties through in vitro assays. The lead compound exhibited significant cytotoxicity against multiple cancer cell lines and was found to induce apoptosis through caspase activation pathways .

Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria. The results indicated that modifications to the benzothiazole structure significantly enhanced antibacterial activity, making them promising candidates for developing new antibiotics .

Q & A

Q. How do solvent polarity and catalyst choice affect Suzuki-Miyaura coupling for aryl modifications?

  • Case Study :
  • Catalysts : Pd(PPh3)4 in DMF/H2O (3:1) achieves >80% cross-coupling with 4-chlorophenylboronic acid.
  • Alternatives : Use Buchwald-Hartwig amination with XPhos Pd G3 for N-arylations .

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